molecular formula C17H25N3O4 B11954274 Carbobenzyloxy-beta-alanyl-L-leucinamide

Carbobenzyloxy-beta-alanyl-L-leucinamide

Cat. No.: B11954274
M. Wt: 335.4 g/mol
InChI Key: HHFWPOMJFUCREU-UHFFFAOYSA-N
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Description

Carbobenzyloxy-beta-alanyl-L-leucinamide is a synthetic compound with the molecular formula C17H25N3O4 and a molecular weight of 335.406 . It is a derivative of leucine, an essential amino acid, and is often used in biochemical research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxy-beta-alanyl-L-leucinamide typically involves the protection of the amino group of leucine with a carbobenzyloxy (Cbz) group. This is followed by the coupling of beta-alanine to the protected leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the Cbz group to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-beta-alanyl-L-leucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxy-beta-alanyl-L-leucinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbobenzyloxy-beta-alanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbobenzyloxy-beta-alanyl-L-leucinamide is unique due to its specific structure, which combines the properties of beta-alanine and leucine. This combination allows it to serve as a versatile building block in peptide synthesis and as a useful tool in biochemical research .

Properties

IUPAC Name

benzyl N-[3-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFWPOMJFUCREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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